1,4-Dimethylputrescine

Ornithine decarboxylase Polyamine biosynthesis Enzyme kinetics

1,4-Dimethylputrescine (2,5-hexanediamine; C₆H₁₆N₂; MW 116.2 g/mol) is a C-methylated putrescine analogue classified under the polyamine biosynthetic pathway modulators. It exists as three stereoisomers—meso, (+), and (−)—with the CAS registry number 37143-63-8 referring to the (R*,R*)-(±)-racemic form.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 37143-63-8
Cat. No. B1200952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylputrescine
CAS37143-63-8
Synonyms1,4-dimethylputrescine
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCC(CCC(C)N)N
InChIInChI=1S/C6H16N2/c1-5(7)3-4-6(2)8/h5-6H,3-4,7-8H2,1-2H3/t5-,6-/m1/s1
InChIKeyBBPXVYVXKAYBSS-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylputrescine (CAS 37143-63-8): Baseline Identity and Polyamine Pharmacology Context for Research Procurement


1,4-Dimethylputrescine (2,5-hexanediamine; C₆H₁₆N₂; MW 116.2 g/mol) is a C-methylated putrescine analogue classified under the polyamine biosynthetic pathway modulators. It exists as three stereoisomers—meso, (+), and (−)—with the CAS registry number 37143-63-8 referring to the (R*,R*)-(±)-racemic form [1]. As a structural analogue of the endogenous diamine putrescine (1,4-diaminobutane), 1,4-dimethylputrescine bears methyl substitutions at both the C-1 and C-4 positions, rendering it non-metabolizable by spermidine synthase and diamine oxidase, a property that fundamentally distinguishes it from putrescine and from other mono-methylated or N-alkylated putrescine analogues [2].

Why Putrescine or Other Methylputrescine Analogues Cannot Substitute for 1,4-Dimethylputrescine in Research Protocols


Generic substitution among putrescine analogues is contraindicated because 1,4-dimethylputrescine exhibits a unique mechanistic dichotomy: it is completely devoid of in vitro ornithine decarboxylase (ODC) inhibitory activity (Ki ~3 mM, essentially inactive), yet it acts as a potent suppressor of cellular ODC activity at sub-micromolar concentrations [1]. This stands in stark contrast to 2-methylputrescine, which is a competitive ODC inhibitor in vitro (Ki = 0.1 mM) [2]. Furthermore, unlike putrescine itself, 1,4-dimethylputrescine cannot serve as a substrate for spermidine synthase or diamine oxidase, conferring metabolic persistence that enables sustained, selective perturbation of the polyamine feedback regulatory system without confounding metabolic interconversion [3]. These properties create a compound profile that is irreproducible using any single alternative methylputrescine isomer, N-alkylputrescine, or the parent diamine.

1,4-Dimethylputrescine: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


In Vitro vs. Cellular ODC Inhibition: The Defining Paradox That No Other Methylputrescine Replicates

1,4-Dimethylputrescine displays a complete dissociation between in vitro and cellular ODC inhibition. In cell-free assays using rat liver ODC, it shows no measurable inhibitory activity (reported Ki ~3,000,000 nM, i.e., ~3 mM, indicating essentially no binding) [1][2]. By contrast, when tested in intact H-35 hepatoma cells at a concentration of only 0.1 µM, 1,4-dimethylputrescine suppressed cellular ODC activity by 60% [3]. This is mechanistically opposite to 2-methylputrescine, which is the most potent in vitro competitive inhibitor (Ki = 0.1 mM) but a weaker cellular ODC suppressor [3]. The ratio of cellular potency to in vitro potency for 1,4-dimethylputrescine exceeds 30,000-fold, a differential not observed for any other methylputrescine analogue [3]. 1-Methylputrescine and putrescine itself occupy intermediate positions, with in vitro Ki values of 2.8 mM and 2.4 mM respectively, and partial cellular activity [3].

Ornithine decarboxylase Polyamine biosynthesis Enzyme kinetics

Polyamine N-Acetyltransferase Inhibition: Non-Competitive Mechanism with Superior Ki vs. Bis(Benzyl)polyamine MDL 27695

Against polyamine N-acetyltransferase partially purified from the liver fluke Fasciola hepatica, 1,4-dimethylputrescine acts as a non-competitive inhibitor with a Ki of 15 µM, whereas the bis(benzyl)polyamine analogue MDL 27695—a reference inhibitor in parasitology research—is a competitive inhibitor with a Ki of 22 µM [1]. The non-competitive mechanism of 1,4-dimethylputrescine indicates that it binds to an allosteric site distinct from the substrate-binding pocket, a property that may confer a different resistance profile and inhibitor behavior under varying substrate concentrations compared to active-site-competitive agents [1]. Coenzyme A, the endogenous reaction product, is a stronger inhibitor (Ki = 5.3 µM), but unlike 1,4-dimethylputrescine, it is not a putrescine analogue and cannot be used to probe polyamine-specific regulatory pathways [1].

Polyamine N-acetyltransferase Trematode enzymology Non-competitive inhibition

Differential Polyamine Pool Regulation: Selective Putrescine/Spermidine Depletion with Spermine Accumulation Unlike 5,8-Dimethylspermine

In Ehrlich ascites tumor cells, treatment with 1,4-dimethylputrescine caused extensive depletion of cellular putrescine and spermidine content, but paradoxically led to accumulation of spermine [1]. In direct contrast, 5,8-dimethylspermine treatment effectively depleted spermine content while having comparatively less effect on putrescine and spermidine pools, at least initially [1]. Critically, the total polyamine content (putrescine + spermidine + spermine) was more extensively reduced by 5,8-dimethylspermine than by 1,4-dimethylputrescine, and accordingly, only 5,8-dimethylspermine exerted a significant inhibitory effect on tumor cell growth [1]. This differential polyamine pool modulation profile is a direct consequence of the non-metabolizable nature of 1,4-dimethylputrescine: it cannot be converted to spermidine or spermine, but its presence triggers feedback mechanisms that up-regulate spermine while down-regulating putrescine and spermidine synthesis [1].

Polyamine feedback regulation Spermine accumulation Ehrlich ascites tumor cells

AdoMetDC Pathway Selectivity: ODC-Specific Feedback Without S-Adenosylmethionine Decarboxylase Suppression

A critical point of differentiation between 1,4-dimethylputrescine and 5,8-dimethylspermine is their divergent effect on S-adenosylmethionine decarboxylase (AdoMetDC), the rate-limiting enzyme for spermidine and spermine synthesis. 5,8-Dimethylspermine caused a marked decrease in AdoMetDC activity in Ehrlich ascites tumor cells, whereas 1,4-dimethylputrescine did not affect AdoMetDC activity at all [1]. This demonstrates that 1,4-dimethylputrescine selectively engages the putrescine-specific ODC feedback regulatory pathway without cross-suppressing the downstream aminopropyltransferase system [1]. The implication is that spermine—not putrescine—exerts negative control over AdoMetDC, and 1,4-dimethylputrescine, as a faithful putrescine mimic, preserves this pathway selectivity [1].

S-adenosylmethionine decarboxylase ODC selectivity Polyamine feedback specificity

Superior ODC Protein Downregulation: 70% Reduction in Immunoreactive ODC vs. 50% for 2-Methylputrescine

Among all methylputrescines tested at concentrations that fully abolished cellular ODC activity (1 mM co-administered with insulin in H-35 hepatoma cells), 1,4-dimethylputrescine produced the most extensive reduction in total immunoreactive ODC protein: a 70% decrease in detectable ODC bands measured by immunoblotting [1]. By comparison, 1-methylputrescine and 2-methylputrescine reduced immunoreactive ODC by 50% each, while N-methylputrescine and putrescine achieved only a 20% reduction [1]. The weaker reduction seen with putrescine and N-methylputrescine was partly attributed to the appearance of immunoreactive low-molecular-weight ODC degradation products, suggesting that 1,4-dimethylputrescine promotes more complete ODC protein elimination rather than partial proteolytic processing [1]. Additionally, 1,4-dimethylputrescine and 1-methylputrescine were identified as the strongest overall inhibitors of ODC protein synthesis among the series [1].

ODC protein turnover Immunoreactive ODC bands Antizyme induction

Metabolic Stability via Diamine Oxidase Resistance: Non-Substrate Status Confers Sustained Cellular Exposure

1,4-Dimethylputrescine is not a substrate for diamine oxidase (DAO) from either pea seedling or pig kidney sources, a property that distinguishes it from 1-methylputrescine, 2-methylputrescine, 1-ethylputrescine, and 1-propylputrescine, all of which are oxidized by DAO at varying rates [1]. Furthermore, 1,4-dimethylputrescine acts as an inhibitor of putrescine oxidation by kidney DAO, while simultaneously inhibiting spermidine oxidation by serum amine oxidase [1]. The inability of DAO to metabolize 1,4-dimethylputrescine is mechanistically linked to its non-convertibility to spermidine (documented by Holm et al. [2]) and is a structural consequence of C-1 and C-4 methylation blocking the oxidative deamination required for catabolic processing. This metabolic resistance directly enables the sustained cellular effects—ODC protein downregulation and polyamine pool perturbation—that define its unique pharmacological profile.

Diamine oxidase Metabolic stability C-alkylputrescine

1,4-Dimethylputrescine: Evidence-Backed Research Application Scenarios for Procurement Justification


Dissecting ODC Feedback Regulation Independent of Direct Enzyme Inhibition

1,4-Dimethylputrescine is the compound of choice for studies that require isolation of the polyamine feedback regulatory system (ODC antizyme induction, ODC protein synthesis suppression, ODC mRNA translational control) from direct active-site ODC inhibition. Unlike 2-methylputrescine (Ki = 0.1 mM competitive ODC inhibitor) or DFMO (enzyme-activated irreversible inhibitor), 1,4-dimethylputrescine has no measurable in vitro ODC inhibitory activity (Ki ~3 mM), yet achieves 60% cellular ODC suppression at 0.1 µM through feedback and antizyme-mediated mechanisms [1]. This allows unambiguous attribution of observed effects to the cellular regulatory machinery rather than to direct catalytic inhibition [1][2].

Selective Putrescine/Spermidine Depletion with Spermine Sparing for Polyamine Pool Profiling

When the experimental design necessitates depletion of putrescine and spermidine while preserving or increasing spermine levels—a profile unobtainable with DFMO (depletes all polyamines), 5,8-dimethylspermine (depletes spermine), or spermidine/spermine N¹-acetyltransferase inducers—1,4-dimethylputrescine is uniquely qualified [3]. In Ehrlich ascites tumor cells, it causes extensive putrescine and spermidine depletion with concurrent spermine accumulation, enabling cell biologists to study spermine-specific functions in isolation [3]. This application is particularly relevant for cancer cell line studies examining the differential roles of individual polyamines in proliferation, differentiation, and apoptosis.

Trematode Polyamine N-Acetyltransferase Inhibitor Screening and Antiparasitic Probe Development

For parasitology research targeting trematode polyamine metabolism, 1,4-dimethylputrescine offers a non-competitive inhibition scaffold (Ki = 15 µM against Fasciola hepatica polyamine N-acetyltransferase) that is mechanistically distinct from the competitive inhibitor MDL 27695 (Ki = 22 µM) [4]. The non-competitive mechanism implies allosteric binding, which may provide a different selectivity and resistance profile compared to active-site-directed inhibitors. Additionally, its putrescine-like structure allows it to serve as a mechanistic probe for putrescine recognition and transport in trematode systems [4].

Putrescine Transport Specificity Studies in Kinetoplastid Parasites

1,4-Dimethylputrescine specifically represses the putrescine transporter in Leishmania mexicana promastigotes, a property not shared by spermidine, spermine, cadaverine, or 1,3-diaminopropane [5]. This transporter specificity, combined with its non-metabolizable character, makes 1,4-dimethylputrescine an ideal tool compound for characterizing putrescine uptake kinetics, transporter identification, and polyamine salvage pathway studies in Leishmania and related trypanosomatids—an application where generic putrescine cannot be used due to its rapid intracellular metabolism [5].

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